Positional Isomer Specificity in Transcriptional Regulation
In contrast to D-fructose-1-phosphate, which acts as an effector of the metabolic regulator Cra in Pseudomonas putida and inhibits translation of the SugR transcriptional repressor in Corynebacterium glutamicum, D-fructose-6-phosphate is the primary commitment substrate for the core glycolytic pathway . While both are hexose monophosphates, the 6-phosphate isomer is irreplaceable for flux through phosphofructokinase-1 (PFK-1), which phosphorylates it at the C-1 position to generate fructose-1,6-bisphosphate [1]. Using the 1-phosphate isomer in a PFK-1 kinetic assay yields zero catalytic turnover, establishing an absolute qualitative functional requirement for the 6-phosphate positional isomer.
| Evidence Dimension | Enzymatic substrate specificity: activity with PFK-1 |
|---|---|
| Target Compound Data | D-Fructose-6-phosphate: Primary physiological substrate for PFK-1 (100% relative activity reference) |
| Comparator Or Baseline | D-Fructose-1-phosphate: No activity (0% relative activity) as a PFK-1 substrate; alternative role as Cra/SugR effector |
| Quantified Difference | Absolute qualitative discrimination (100% vs. 0% substrate activity); divergent biological roles |
| Conditions | Enzymatic assay with phosphofructokinase-1; transcriptional regulation assays in Pseudomonas putida and Corynebacterium glutamicum |
Why This Matters
Selecting the correct phosphate positional isomer is categorical for PFK-1 dependent glycolysis studies; failure to verify this leads to complete loss of enzyme activity and misinterpretation of metabolic flux or regulatory mechanisms.
- [1] Bloxham, D. P., & Lardy, H. A. (1973). Phosphofructokinase. In The Enzymes (Vol. 8, pp. 239–278). Academic Press. View Source
